molecular formula C19H27NO2 B5693072 2-adamantyl(2,4-dimethoxybenzyl)amine

2-adamantyl(2,4-dimethoxybenzyl)amine

Cat. No. B5693072
M. Wt: 301.4 g/mol
InChI Key: DUVXSABPHHGJLR-UHFFFAOYSA-N
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Description

2-Adamantyl(2,4-dimethoxybenzyl)amine, also known as ADOA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of adamantylamines and has been studied for its effects on the central nervous system.

Mechanism of Action

The mechanism of action of 2-adamantyl(2,4-dimethoxybenzyl)amine involves its interaction with the dopaminergic system in the brain. 2-adamantyl(2,4-dimethoxybenzyl)amine acts as a dopamine reuptake inhibitor, which means that it can increase the concentration of dopamine in the synaptic cleft. This leads to an enhancement of dopaminergic neurotransmission and can improve motor function and mood.
Biochemical and Physiological Effects:
2-adamantyl(2,4-dimethoxybenzyl)amine has been shown to have a range of biochemical and physiological effects in animal models. These include an increase in dopamine release, an improvement in motor function, and a reduction in neuroinflammation. 2-adamantyl(2,4-dimethoxybenzyl)amine has also been shown to have antioxidant properties, which can protect against oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

2-adamantyl(2,4-dimethoxybenzyl)amine has several advantages for lab experiments, including its high purity and stability. However, 2-adamantyl(2,4-dimethoxybenzyl)amine can be difficult to synthesize, and its effects can vary depending on the dose and route of administration. Additionally, 2-adamantyl(2,4-dimethoxybenzyl)amine has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for the study of 2-adamantyl(2,4-dimethoxybenzyl)amine. One area of research is the development of more efficient synthesis methods for 2-adamantyl(2,4-dimethoxybenzyl)amine, which can improve its availability for research purposes. Additionally, further studies are needed to determine the safety and efficacy of 2-adamantyl(2,4-dimethoxybenzyl)amine in humans, and to identify potential therapeutic applications for this compound. Finally, the development of novel adamantylamine derivatives, such as 2-adamantyl(2,4-dimethoxybenzyl)amine, may lead to the discovery of new drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 2-adamantyl(2,4-dimethoxybenzyl)amine involves the reaction between 2,4-dimethoxybenzaldehyde and 2-adamantanamine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride. The resulting product is 2-adamantyl(2,4-dimethoxybenzyl)amine, which can be purified using standard methods such as recrystallization.

Scientific Research Applications

2-adamantyl(2,4-dimethoxybenzyl)amine has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. 2-adamantyl(2,4-dimethoxybenzyl)amine has been shown to have neuroprotective effects and can enhance the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of movement and mood.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-21-17-4-3-14(18(10-17)22-2)11-20-19-15-6-12-5-13(8-15)9-16(19)7-12/h3-4,10,12-13,15-16,19-20H,5-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVXSABPHHGJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5410590

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